(R)-2-methoxyhexadecanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

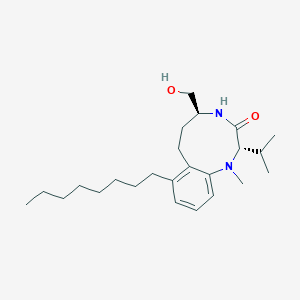

Übersicht

Beschreibung

(R)-2-methoxyhexadecanoic acid is a 2-methoxyhexadecanoic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Microwave-Assisted Synthesis : A study by Jaipuri et al. (2004) describes a method for synthesizing (R)-3-hydroxyalkanoic acids, closely related to (R)-2-methoxyhexadecanoic acid. This method involves microwave-assisted catalytic transfer hydrogenation and hydrolysis, enhancing the practicality of this chemical synthesis (Jaipuri et al., 2004).

Total Synthesis and Antifungal Activity : Das et al. (2011) achieved the total synthesis of 4-methoxyalkanoic acids, similar to this compound, demonstrating significant antifungal activity, particularly for the (R)-4-methoxydecanoic acid variant (Das et al., 2011).

Stereochemistry in Synthesis : The stereochemical aspects of synthesizing similar compounds have been explored by Abad et al. (2000), highlighting the importance of chiral centers in the synthesis of methoxylated fatty acids (Abad et al., 2000).

Biological and Pharmacological Applications

Production from Microbial Sources : Research by de Roo et al. (2002) presents a method for producing enantiomerically pure R-3-hydroxyalkanoic acids from Pseudomonas putida, which could be applicable to this compound. This process involves hydrolysis of poly(hydroxyalkanoate) copolymers (de Roo et al., 2002).

Antifungal Properties : Sjögren et al. (2003) identified antifungal substances, including 3-(R)-hydroxydecanoic acid, in Lactobacillus plantarum, which suggests potential antifungal applications for similar compounds like this compound (Sjögren et al., 2003).

Biodegradation Studies : Research involving the biodegradation of compounds by Rhodococcus rhodochrous, as studied by Nalli et al. (2006), may provide insights into the environmental fate and degradation pathways of this compound (Nalli et al., 2006).

Industrial and Environmental Applications

3-Hydroxydecanoic Acid Production : Zheng et al. (2004) described the production of 3-Hydroxydecanoic acid in Escherichia coli, which may inform the production methods for this compound (Zheng et al., 2004).

Application in Quantum Dots : The use of 16-mercaptohexadecanoic acid capped CdSe quantum dots for copper(II) detection, as explored by Chan et al. (2010), may suggest potential applications for this compound in nanotechnology or sensor development (Chan et al., 2010).

Enantiomerically Pure Acid Synthesis : Guo et al. (2000) discuss the preparation of enantiomerically pure (R)- and (S)-2-bromohexadecanoic acids, which could be relevant for the synthesis of enantiomerically pure forms of this compound (Guo et al., 2000).

Additional Biological Insights

Royal Jelly Composition : The presence of 10-hydroxydecanoic acid in royal jelly, as reported by Khazaei et al. (2018), provides insight into the biological significance and potential health benefits of similar compounds (Khazaei et al., 2018).

Pectin Gelation Studies : Studies on the gelation of high methoxy pectin by Agoub et al. (2009) and Morales-Contreras et al. (2018) explore the rheological behavior of pectins, which could be relevant for understanding the physical properties of this compound in various formulations (Agoub et al., 2009); (Morales-Contreras et al., 2018).

Marine Defense Mechanisms : Carballeira et al. (2004) discuss 2-methoxylated fatty acids in marine sponges, which may offer insights into the role of this compound in natural defense mechanisms (Carballeira et al., 2004).

Eigenschaften

Molekularformel |

C17H34O3 |

|---|---|

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

(2R)-2-methoxyhexadecanoic acid |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19)/t16-/m1/s1 |

InChI-Schlüssel |

YNBIUHDYZWCBSF-MRXNPFEDSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCC[C@H](C(=O)O)OC |

Kanonische SMILES |

CCCCCCCCCCCCCCC(C(=O)O)OC |

Herkunft des Produkts |

United States |

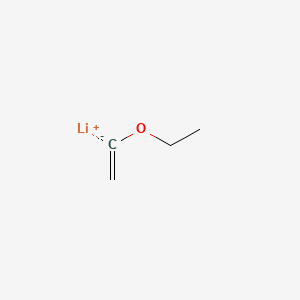

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R,6S)-4-acetamido-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B1249347.png)

![digitoxigenin 3-O-[beta-D-glucosyl-(1->4)-alpha-L-acofrioside]](/img/structure/B1249351.png)

![Methyl 2-[(succinimidooxy)carbonyl]benzoate](/img/structure/B1249353.png)